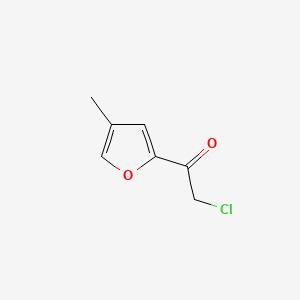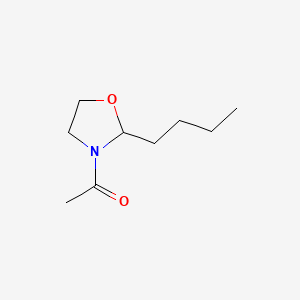
1-(2-Butyloxazolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butyloxazolidin-3-yl)ethanone is an organic compound with the molecular formula C9H17NO2. It is a member of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyloxazolidin-3-yl)ethanone typically involves the reaction of 2-amino-1-butanol with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Butyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Oxazolidinones
Reduction: Open-chain amines
Substitution: Various substituted oxazolidines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Butyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Butyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups and biological activities.
Thiazoles: Another class of heterocyclic compounds with similar applications in chemistry and biology.
Triazoles: Known for their stability and wide range of applications in drug development and materials science
Uniqueness: 1-(2-Butyloxazolidin-3-yl)ethanone is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other oxazolidines.
Eigenschaften
CAS-Nummer |
138531-20-1 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 |
IUPAC-Name |
1-(2-butyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-9-10(8(2)11)6-7-12-9/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
JQQLXLGNDHHYGH-UHFFFAOYSA-N |
SMILES |
CCCCC1N(CCO1)C(=O)C |
Synonyme |
Oxazolidine, 3-acetyl-2-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
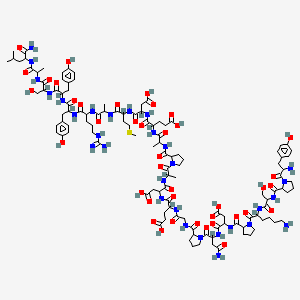

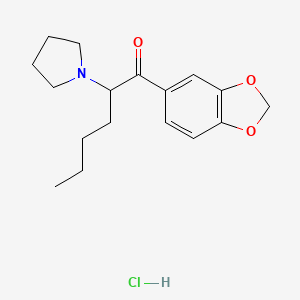
![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/no-structure.png)
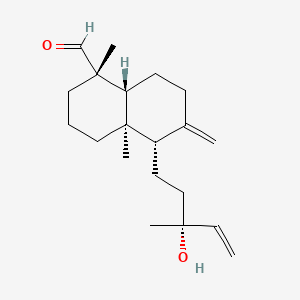
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)

![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)

![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)
